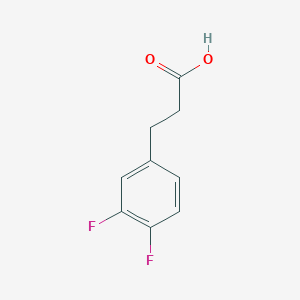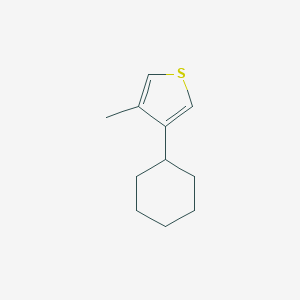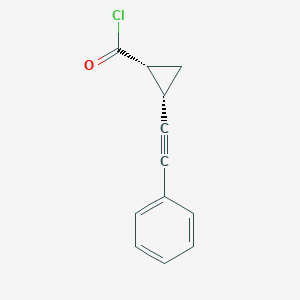
(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of cyclopropane, a three-membered ring organic compound that is known for its high reactivity and instability. The addition of a phenylethynyl group to the cyclopropane ring enhances its stability and opens up new possibilities for its use in various fields.
Mecanismo De Acción
The mechanism of action of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is not fully understood. However, it is believed that the phenylethynyl group attached to the cyclopropane ring enhances its stability and makes it less reactive towards other molecules. This property makes it an ideal building block for the synthesis of complex organic molecules.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride. However, it is known to be a relatively non-toxic compound that can be handled safely under normal laboratory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is its high reactivity and stability. This property makes it an ideal building block for the synthesis of complex organic molecules. However, its high reactivity also makes it challenging to handle and requires careful handling to avoid unwanted reactions.
Direcciones Futuras
There are several future directions for the use of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride in scientific research. One potential application is in the development of new drugs and pharmaceuticals. The stable nature of this compound makes it an ideal starting material for the synthesis of drug molecules. Additionally, its unique properties may allow for the development of drugs with new mechanisms of action.
Another potential application is in the development of new materials. The high reactivity and stability of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride make it an ideal building block for the synthesis of new materials with unique properties. These materials may have applications in various fields, including electronics, energy storage, and catalysis.
Conclusion:
In conclusion, (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride is a chemical compound with unique properties that make it an ideal building block for the synthesis of complex organic molecules. Its stable nature and high reactivity make it an attractive starting material for the development of new drugs, pharmaceuticals, and materials. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Métodos De Síntesis
The synthesis of (1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride involves the reaction of phenylethynylmagnesium bromide with (1R,2S)-(+)-cis-2-phenylcyclopropane-1-carboxylic acid chloride. The reaction is carried out in anhydrous conditions and requires careful handling due to the high reactivity of the reactants. The resulting product is a white crystalline solid that can be purified using standard techniques.
Aplicaciones Científicas De Investigación
(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride has been used in various scientific research applications due to its unique properties. One of the most significant applications of this compound is in the field of organic synthesis. It can be used as a building block for the synthesis of more complex organic molecules due to its high reactivity and stability.
Propiedades
Número CAS |
172477-26-8 |
|---|---|
Nombre del producto |
(1R,2S)-2-(Phenylethynyl)cyclopropane-1-carbonyl chloride |
Fórmula molecular |
C12H9ClO |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
(1R,2S)-2-(2-phenylethynyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c13-12(14)11-8-10(11)7-6-9-4-2-1-3-5-9/h1-5,10-11H,8H2/t10-,11+/m0/s1 |
Clave InChI |
KZYULMHLESORCE-WDEREUQCSA-N |
SMILES isomérico |
C1[C@@H]([C@@H]1C(=O)Cl)C#CC2=CC=CC=C2 |
SMILES |
C1C(C1C(=O)Cl)C#CC2=CC=CC=C2 |
SMILES canónico |
C1C(C1C(=O)Cl)C#CC2=CC=CC=C2 |
Sinónimos |
Cyclopropanecarbonyl chloride, 2-(phenylethynyl)-, cis- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



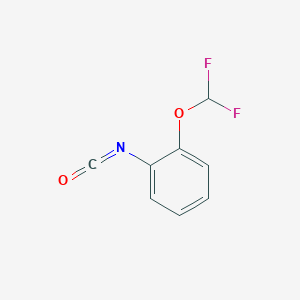
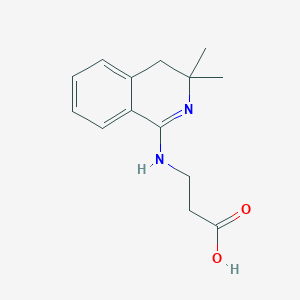
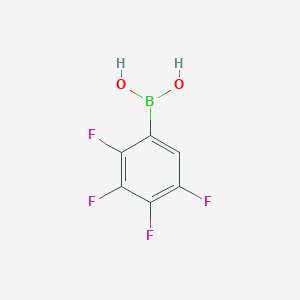
![6-Chlorobenzo[d]isoxazol-5-ol](/img/structure/B71657.png)
![Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B71664.png)
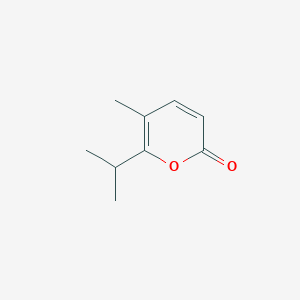
![1-[3-(2,4-Dichlorophenyl)Isoxazol-5-Yl]Ethan-1-One](/img/structure/B71670.png)
![(R)-(2'-Isopropoxy-[1,1'-binaphthalen]-2-yl)diphenylphosphine](/img/structure/B71675.png)
![3-[hydroxy(methoxy)methyl]-2H-furan-5-one](/img/structure/B71677.png)
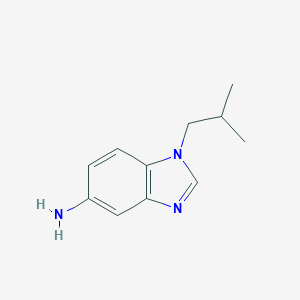

![Ethyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B71689.png)
